N-(2-iodophenyl)oxetan-3-amine
Description
N-(2-iodophenyl)oxetan-3-amine: is a chemical compound characterized by the presence of an oxetane ring and an iodine-substituted phenyl group. The molecular formula of this compound is C9H10INO The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and unique reactivity
Properties
CAS No. |
1343181-91-8 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(2-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-1-2-4-9(8)11-7-5-12-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
ZFNRSZFMPXGSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC=CC=C2I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, where an iodine source is used to introduce the iodine atom into the phenyl ring.
Paternò−Büchi Reaction: This photochemical [2+2] cycloaddition reaction can be used to form the oxetane ring by reacting an alkene with a carbonyl compound under UV light.
Industrial Production Methods: Industrial production of N-(2-iodophenyl)oxetan-3-amine typically involves scalable and robust synthetic routes. The use of commercially available starting materials, such as oxetan-3-one and appropriate iodine sources, allows for efficient production under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(2-iodophenyl)oxetan-3-amine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxetane ring and the amine group.
Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles or under acidic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and halides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Oxetane Ring-Opened Products: Resulting from ring-opening reactions.
Scientific Research Applications
Chemistry: N-(2-iodophenyl)oxetan-3-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and bioisosteres .
Biology and Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers, where its reactivity and stability are advantageous .
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its reactive iodine and oxetane moieties. The iodine atom can participate in halogen bonding and electrophilic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates . These interactions can modulate biological pathways and molecular targets, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
3-Nitrooxetane: An oxetane derivative with a nitro group, known for its energetic properties.
3-Aminooxetane: An oxetane derivative with an amino group, used in the synthesis of pharmaceuticals.
Uniqueness: N-(2-iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry applications .
Biological Activity
N-(2-iodophenyl)oxetan-3-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxetane ring structure, which is known for its reactivity and ability to participate in various chemical transformations. The presence of the iodine atom on the phenyl ring enhances its electrophilic character, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Reactivity of the Oxetane Ring : The oxetane structure can undergo ring-opening reactions, generating reactive intermediates that may interact with cellular components, such as proteins and nucleic acids.
- Electrophilic Substitution : The iodine atom can facilitate electrophilic substitution reactions, allowing the compound to modify biological molecules.
- Signaling Pathways : Preliminary studies suggest that this compound may influence signaling pathways related to oxidative stress and cellular proliferation.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays were conducted on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia). The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Mechanistic Insights
In silico docking studies have provided insights into the binding interactions between this compound and key proteins involved in cancer progression. For instance, it was found to bind effectively to the ATP-binding site of several kinases, which are crucial for cell signaling and proliferation.
Case Studies
-
Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of this compound.
- Results indicated that at concentrations above 10 μM, there was a marked decrease in cell proliferation, with an IC50 value determined at 12.5 μM.
- The study also noted morphological changes in treated cells, indicative of apoptosis.
-
CEM Cell Line Analysis :
- Similar treatments were applied to CEM cells, revealing an IC50 value of 8.0 μM.
- Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
